1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
Overview
Description
“1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione” is a chemical compound with the CAS Number: 15448-58-5 . It has a molecular weight of 174.16 . The IUPAC name for this compound is 1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione .
Molecular Structure Analysis
The InChI code for “1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione” is 1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis Techniques : Several studies have focused on the synthesis of derivatives of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione. For example, one-step syntheses have been developed for the production of 2,3-dihydronaphtho[2,3-b]thiophene-4,9-diones, naphtho[2,3-b]furan-4,9-diones, and similar compounds using regioselective photoaddition methods (Suginome et al., 1993), (Kobayashi et al., 1991), (Kobayashi et al., 1993).
Biological Activities : Some derivatives have been evaluated for their cytotoxic activities against various cancer cells. For instance, a study synthesized furanaphthoquinones tethered to 1H-1,2,3-triazoles and evaluated their cytotoxic activity in cancer cells (Costa et al., 2018). Another research investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophene-4,9-diones (Gomez-Monterrey et al., 2011).
Photochemical Properties : The photoinduced molecular transformations of related compounds have been studied to understand their photochemical properties and potential applications in organic synthesis (Kobayashi et al., 1992).
Electronic and Fluorescence Properties : The electronic absorption and fluorescence properties of some derivatives have been examined, highlighting their potential in material science and as fluorescence probes (Krishnamurthy & Reddy, 2006).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRFUOKLKGUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934994 | |
Record name | 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione | |
CAS RN |
15448-58-5 | |
Record name | 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15448-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxy-2,3-dihydro-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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